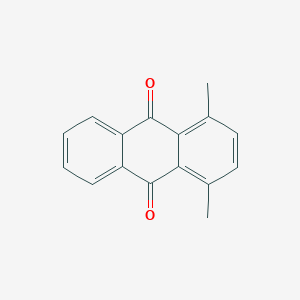

1,4-Dimethylanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFAVJDEPNXAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061750 | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-36-4 | |

| Record name | 1,4-Dimethyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1,4-Dimethylanthraquinone

Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a 9,10-dione core. This scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] 1,4-Dimethylanthraquinone, a synthetically derived member of this family, presents a unique molecular architecture. The strategic placement of two methyl groups on the terminal aromatic ring significantly influences its electronic properties, steric profile, and, consequently, its chemical reactivity and biological interactions.

This guide provides a comprehensive exploration of the molecular structure of this compound (DMAQ). We will delve into its synthesis, the sophisticated analytical techniques used for its structural elucidation, and its potential applications in drug development, grounded in its biological activities. This document is designed to serve as a technical resource, offering not just data, but also the mechanistic rationale behind the experimental methodologies employed in its study.

Core Molecular Identity and Physicochemical Properties

This compound is a solid, yellow, fluffy powder under standard conditions.[3] Its core structure consists of a tricyclic aromatic system, with two ketone groups at positions 9 and 10, and two methyl groups substituting the hydrogens at positions 1 and 4.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dimethylanthracene-9,10-dione | [4] |

| CAS Number | 1519-36-4 | [3][5] |

| Molecular Formula | C₁₆H₁₂O₂ | [3][6] |

| Molecular Weight | 236.27 g/mol | [3][4] |

| Appearance | Yellow powder/fluffy powder | [3] |

| Melting Point | 140.5 °C | [7] |

| Boiling Point | 421.0 °C (estimated) | [7] |

| Solubility | Insoluble in water (1.6E-4 g/L at 25°C) | [3] |

| SMILES | CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | [4][6] |

| InChIKey | DVFAVJDEPNXAME-UHFFFAOYSA-N | [3][6] |

Synthesis: A Mechanistic Approach

The most direct and efficient synthesis of this compound is achieved through a Diels-Alder reaction followed by oxidative dehydrogenation. This two-step, one-pot approach is preferred for its high yield and atom economy.[8][9][10]

The Diels-Alder and Oxidation Pathway

The synthesis involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) with trans,trans-2,4-hexadiene (the diene).[8] This reaction forms a tetrahydroanthraquinone intermediate. Subsequent in-situ oxidation (dehydrogenation) of this intermediate yields the stable, fully aromatic this compound.

Causality of Experimental Choice: The Diels-Alder reaction is exceptionally well-suited for this synthesis due to the electron-deficient nature of 1,4-naphthoquinone, which makes it a potent dienophile for reaction with the electron-rich diene. Using a bifunctional catalyst, such as a high-vanadium heteropoly acid, can facilitate both the cycloaddition and the subsequent oxidation in a single step, streamlining the process.[8] However, a classic two-step approach with air oxidation in an alcoholic potassium hydroxide solution is also highly effective and demonstrates the core chemical transformations clearly.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1519-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 7. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound | 1519-36-4 [smolecule.com]

- 10. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Scientific Professionals

This guide provides a comprehensive technical overview of 1,4-Dimethylanthraquinone, a key organic compound with significant relevance in synthetic chemistry and potential applications in drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, detailed experimental protocols, and field-proven insights into its synthesis, characterization, and biological context.

Core Molecular Attributes and Physicochemical Properties

This compound, systematically named 1,4-dimethylanthracene-9,10-dione, is an aromatic organic compound belonging to the anthraquinone family.[1] Its core structure consists of a tricyclic anthracene skeleton with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. These methyl substitutions significantly influence its electronic properties and steric profile compared to the parent anthraquinone molecule.

The fundamental chemical identity of this compound is defined by its chemical formula, C₁₆H₁₂O₂ , and a molecular weight of 236.27 g/mol .[2] This information is foundational for all stoichiometric calculations in synthesis and quantitative analyses in biological assays.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dimethylanthracene-9,10-dione | [1] |

| CAS Number | 1519-36-4 | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.27 g/mol | [2] |

| Appearance | Yellow, fluffy powder | [1] |

| Melting Point | 133-135 °C | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound: A Mechanistic Approach

The construction of the this compound scaffold is most effectively achieved through a two-stage process rooted in classic organic reactions: a Diels-Alder cycloaddition followed by an oxidation/aromatization step. This approach provides an elegant and efficient pathway to the tricyclic core.

The Underlying Chemistry: Diels-Alder and Aromatization

The primary synthetic strategy involves the [4+2] cycloaddition between a dienophile, 1,4-naphthoquinone , and a conjugated diene, 2,4-hexadiene . This reaction forms a tetrahydroanthracenedione intermediate. The choice of 2,4-hexadiene is critical as it directly installs the two required methyl groups at the correct positions in the resulting adduct.

Following the cycloaddition, the intermediate lacks the full aromaticity of the final product. A subsequent oxidation step is required to dehydrogenate the newly formed ring, leading to the stable, fully conjugated anthraquinone system. This aromatization is the thermodynamic driving force for the second stage of the reaction.

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocols

While various methods exist, a robust and scalable protocol is paramount for laboratory synthesis. Below are two detailed protocols: a modern one-pot method for direct synthesis and a classic two-step procedure adapted from a highly reliable source for an analogous compound, illustrating the fundamental steps.

Protocol 1: Modern One-Pot Synthesis using Heteropoly Acid Catalyst

This method utilizes a bifunctional catalyst that facilitates both the cycloaddition and subsequent oxidation in a single reaction vessel, offering improved efficiency.[3]

-

Reactor Setup: Charge a jacketed glass reactor equipped with a reflux condenser and a magnetic stirrer with 1,4-naphthoquinone (e.g., 0.2 g).

-

Solvent and Reagent Addition: Add 1,4-dioxane as the solvent and stir until the substrate is fully dissolved. Introduce the calculated amounts of 2,4-hexadiene and a 0.2 M aqueous solution of a high-vanadium heteropoly acid (e.g., H₁₇P₃Mo₁₆V₁₀O₈₉), which acts as both an acid and oxidation catalyst.[3]

-

Reaction Conditions: Heat the reactor jacket to 80°C and maintain vigorous stirring (e.g., 650 rpm) for the specified reaction time (can be several hours). The reaction progress can be monitored by observing the color change of the catalyst solution from dark red to green.[3]

-

Work-up and Isolation: After cooling to room temperature, extract the product into chloroform. Dry the combined organic extracts over anhydrous calcium chloride, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, which may be a dark residue, can be purified by column chromatography to isolate the target this compound.[3]

Protocol 2: Classic Two-Step Synthesis (Adapted from Organic Syntheses)

This protocol is adapted from the highly reliable procedure for the synthesis of the 2,3-isomer, demonstrating the core principles of the reaction in a more traditional laboratory setting.[4]

-

Step A: Diels-Alder Adduct Formation

-

Dissolve 1,4-naphthoquinone (1.0 equivalent) in 95% ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Add a slight excess of 2,4-hexadiene (1.1-1.2 equivalents).

-

Heat the solution to reflux and maintain for 5-12 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The intermediate adduct will often crystallize from the solution.

-

Collect the crystalline adduct by suction filtration and wash with a small amount of cold ethanol.

-

-

Step B: Air Oxidation for Aromatization

-

Dissolve the crude adduct from Step A in a 5% ethanolic potassium hydroxide solution in a three-necked flask.

-

Bubble a steady stream of air through the solution at room temperature for approximately 24 hours. The solution will typically change color as the oxidation proceeds.

-

The final this compound product, being less soluble, will precipitate from the reaction mixture.

-

Collect the solid product by suction filtration. Wash sequentially with water, cold ethanol, and finally a non-polar solvent like ether to facilitate drying.[4]

-

Structural Characterization and Spectroscopic Analysis

Unambiguous identification of the synthesized this compound is critical. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the analysis of closely related anthraquinone structures, the following signals are expected for this compound (in CDCl₃):[5]

-

δ ~8.2-8.3 ppm (m, 2H): These are the protons at positions 5 and 8. Their downfield shift is due to the deshielding effect of the adjacent carbonyl groups.

-

δ ~7.7-7.8 ppm (m, 2H): These signals correspond to the protons at positions 6 and 7.

-

δ ~7.4-7.5 ppm (s, 2H): These are the two equivalent protons on the substituted aromatic ring at positions 2 and 3. The signal appears as a singlet due to the symmetry.

-

δ ~2.6-2.7 ppm (s, 6H): This singlet integrates to six protons and corresponds to the two equivalent methyl groups at positions 1 and 4.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms. The published data for this compound in CDCl₃ confirms the expected carbon signals.[6]

| Carbon Position(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-9, C-10 | ~185 ppm | Carbonyl carbons, highly deshielded. |

| Aromatic CH | ~126-137 ppm | Signals for the 6 aromatic C-H carbons. |

| Quaternary Carbons | ~132-145 ppm | Signals for the 6 quaternary carbons of the rings. |

| Methyl (CH₃) | ~15-20 ppm | Shielded aliphatic methyl carbons. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺•): A prominent peak will be observed at m/z = 236 , corresponding to the molecular weight of the compound.[7]

-

Key Fragmentation Pathway: The hallmark of the anthraquinone core is the sequential loss of two molecules of carbon monoxide (CO, 28 Da). This leads to characteristic fragment ions:

-

m/z = 208: [M - CO]⁺•

-

m/z = 180: [M - 2CO]⁺•

-

Caption: Primary MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1670 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching of the ketone groups. This is a characteristic peak for quinones.

-

~3050-3100 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretching .

-

~1580-1600 cm⁻¹: Sharp absorptions from C=C stretching within the aromatic rings.

Purification via Recrystallization

Achieving high purity is essential for both accurate characterization and reliable biological testing. Recrystallization is the standard and most effective method for purifying solid organic compounds like this compound.

Principle of Recrystallization

The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[8]

Recommended Protocol for this compound

Based on established procedures for closely related anthraquinones, 95% ethanol is an excellent choice for a recrystallization solvent.[4]

-

Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of 95% ethanol. If it does not dissolve at room temperature but dissolves upon heating, it is a suitable solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of near-boiling 95% ethanol required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

-

Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Remove the charcoal by hot gravity filtration.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven to remove all traces of solvent. The purity of the final product should be confirmed by melting point analysis and TLC.

Applications in Drug Development and Biological Activity

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically important anticancer drugs, including doxorubicin and mitoxantrone.[9] Research indicates that this compound itself has potential as an anticancer agent, attributed to its ability to induce apoptosis in cancer cells.[1]

Mechanism of Action of the Anthraquinone Core

The cytotoxic effects of the broader 1,4-quinone class are generally attributed to two primary mechanisms:

-

Inhibition of Topoisomerase II: The planar aromatic structure allows these molecules to intercalate between the base pairs of DNA. This interaction can stabilize the DNA-Topoisomerase II cleavage complex, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling within the cell. It can be reduced to a semiquinone radical, which then transfers an electron to molecular oxygen to produce superoxide radicals. This process generates significant oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[1]

Cytotoxicity Data of the Parent Scaffold

While specific IC₅₀ data for this compound is not widely published, compelling evidence from its parent compound, 1,4-anthraquinone (AQ) , highlights the potency of this scaffold. In a study against L1210 leukemic cells, AQ demonstrated potent cytostatic and cytotoxic activities.[10]

-

IC₅₀ (Cell Proliferation): 25 nM (at day 2)

-

IC₅₀ (Cell Viability): 100 nM (at day 2)

This study also revealed that 1,4-anthraquinone inhibits the synthesis of DNA, RNA, and proteins, and blocks the cellular transport of nucleosides, showcasing a multi-faceted mechanism of action.[10] The addition of methyl groups in this compound would primarily modulate the compound's lipophilicity, which can significantly impact its cellular uptake, target engagement, and overall cytotoxic profile. This makes it a compelling candidate for further investigation and analog development in oncology drug discovery programs.

References

- 1. Buy this compound | 1519-36-4 [smolecule.com]

- 2. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. excli.de [excli.de]

- 7. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

1,4-Dimethylanthraquinone is a tricyclic aromatic ketone belonging to the extensive family of anthraquinone derivatives. This document provides a comprehensive technical overview of its physical, chemical, and spectroscopic properties, intended for researchers, chemists, and professionals in drug development. We delve into its structural characterization, established synthesis methodologies, analytical protocols for purity assessment, and a review of its known biological activities. This guide is structured to provide not only raw data but also the scientific context and experimental rationale necessary for its practical application in a research and development setting.

Chemical Identity and Structure

This compound is structurally defined by an anthracene core with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and steric hindrance, differentiating it from other anthraquinone isomers.

-

IUPAC Name: 1,4-dimethylanthracene-9,10-dione[1]

-

Synonyms: 1,4-Dimethyl-9,10-anthraquinone, 1,4-dimethylanthracene-9,10-dione[1][2]

-

Chemical Structure:

Physicochemical Properties

The physical properties of this compound are characteristic of a solid, polycyclic aromatic compound with low polarity. These attributes dictate its solubility and handling characteristics.

| Property | Value | Source(s) |

| Appearance | Yellow fluffy powder | [3] |

| Melting Point | 140.5 °C | [1] |

| Boiling Point | 421.0 °C (estimated) | [1] |

| Water Solubility | 0.3535 mg/L at 25 °C (estimated) | [1] |

| LogP (o/w) | 4.300 (estimated) | [1] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

Its very low solubility in water and high octanol-water partition coefficient (LogP) indicate significant lipophilicity, suggesting it will be more soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of this compound. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the two equivalent methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the quinone carbonyls.

-

¹³C NMR: The carbon spectrum will display signals for the methyl carbons, the aromatic carbons, and the downfield-shifted carbonyl carbons. A known literature reference for the ¹³C NMR spectrum in CDCl₃ is available, providing a standard for comparison.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the quinone carbonyl groups. The conjugation with the aromatic system slightly lowers this frequency compared to a simple ketone.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z corresponding to its molecular weight (236.27). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₆H₁₂O₂).

-

Fragmentation: Common fragmentation pathways for quinones may include the loss of CO or HCO fragments.

Synthesis and Purification

The synthesis of this compound is typically achieved through a Diels-Alder reaction, a powerful method for forming six-membered rings.

Synthetic Pathway: Diels-Alder Reaction

A common and efficient route involves the reaction of 1,4-naphthoquinone with 2,4-hexadiene.[6][7] This cycloaddition reaction forms a dihydroanthraquinone intermediate, which is subsequently oxidized (aromatized) to yield the final product. Modern variations of this synthesis utilize bifunctional catalysts, such as high-vanadium heteropoly acids, to facilitate both the cycloaddition and oxidation steps in a one-pot procedure.[6]

Caption: Diels-Alder synthesis of this compound.

Purification Protocol: Column Chromatography

Post-synthesis, purification is critical to remove unreacted starting materials and byproducts. Column chromatography is a highly effective method.[7]

Expertise & Experience: The choice of silica gel as the stationary phase is standard for compounds of moderate polarity. The mobile phase, a mixture of hexane and ethyl acetate, is selected for its ability to effectively separate the nonpolar product from more polar impurities. A gradient elution is often employed to improve separation efficiency and reduce run time.

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as a slurry in 100% hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.

-

Elution: The column is eluted with a solvent system, starting with a nonpolar mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate).[7]

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified yellow solid.

Analytical Methodology: Purity Assessment by HPLC

For quantitative analysis and purity verification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The following protocol is a self-validating system for assessing the purity of this compound.

Trustworthiness: This protocol is designed for reproducibility. A system suitability test, including checks for retention time stability and peak asymmetry, should be performed before sample analysis to ensure the chromatographic system is performing correctly.

Caption: Workflow for HPLC purity analysis of this compound.

Step-by-Step HPLC Protocol

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.

-

Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration (1 mg/mL) in acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is ideal for retaining the nonpolar analyte.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector set to an appropriate wavelength (determined by UV-Vis scan, likely around 254 nm or 270 nm).

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

While this compound itself is primarily a research chemical, the anthraquinone scaffold is present in many biologically active compounds and is a subject of interest in medicinal chemistry.[8][9]

-

Anticancer Potential: Research has indicated that this compound may possess anti-cancer properties, with studies suggesting it can induce apoptosis (programmed cell death) in certain cancer cell lines.[7] This activity is a hallmark of many chemotherapeutic agents. The general class of anthraquinones has been investigated for their interaction with DNA and enzymes like topoisomerase II, which are critical for cell division.[10]

-

Antimicrobial Properties: The compound has also been noted for potential antimicrobial activity, a common feature among quinone derivatives.[7]

Caption: Conceptual pathway of apoptosis induction by this compound.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area. Avoid formation of dust and aerosols.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[11]

-

Storage: Store in a tightly closed container in a dry, cool place.

-

GHS Classification: There is some conflicting information in databases. One source indicates it is not a hazardous substance. However, another provides GHS classifications from the ECHA C&L Inventory, which include:

Trustworthiness: Given the discrepancy, it is prudent to handle this compound as potentially hazardous, particularly as a respiratory sensitizer and an environmental toxin, until more definitive data is available. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Conclusion

This compound is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its synthesis via the Diels-Alder reaction is robust, and it can be effectively purified and analyzed using standard chromatographic techniques. While its biological applications are still under exploration, preliminary evidence of its ability to induce apoptosis makes it and similar anthraquinone derivatives interesting candidates for further investigation in drug discovery programs. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research endeavors.

References

- 1. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 1519-36-4 [smolecule.com]

- 8. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 10. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,4-Dimethylanthraquinone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethylanthraquinone. In the absence of extensive published quantitative data for this specific derivative, this document establishes a robust framework for understanding and determining its solubility. We delve into the theoretical underpinnings of anthraquinone solubility, explore predictive models such as Hansen Solubility Parameters (HSP), and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in a variety of solvent systems.

Introduction: The Significance of this compound and its Solubility

This compound is a derivative of anthraquinone, a core scaffold in a vast array of dyes, pigments, and pharmacologically active compounds. The strategic placement of two methyl groups on the anthraquinone framework can significantly alter its electronic properties, steric hindrance, and, crucially, its solubility. Understanding the solubility of this compound in common organic solvents is paramount for a multitude of applications, including:

-

Drug Development: As a precursor or an active pharmaceutical ingredient (API), its solubility directly impacts formulation, bioavailability, and efficacy.

-

Organic Synthesis: The choice of solvent is critical for reaction kinetics, yield, and purification processes.

-

Materials Science: In the development of advanced materials, such as organic semiconductors or functional dyes, solubility governs processing and film formation.

This guide addresses the current information gap by providing a three-pronged approach: a theoretical framework based on analogous compounds, a predictive methodology for solvent selection, and a detailed experimental protocol for generating precise solubility data.

Theoretical Framework for Solubility

Solubility of the Parent Scaffold: Anthraquinone

The solubility of the parent compound, 9,10-anthraquinone, provides a foundational understanding. Anthraquinone is a planar, aromatic molecule with two polar carbonyl groups, rendering it sparingly soluble in water but more soluble in organic solvents. Its solubility is a function of the solvent's ability to overcome the crystal lattice energy of the solid anthraquinone and to favorably interact with the solute molecules.

General solubility trends for anthraquinone are as follows:

-

Good Solubility: Acetone, Chloroform, Concentrated Sulfuric Acid.[1][2][3]

-

Moderate to Sparingly Soluble: Ethanol (solubility increases with heat), Benzene, Toluene, Diethyl Ether.[1][3]

-

Poorly Soluble: Water.[3]

These trends indicate that polar aprotic solvents and some chlorinated solvents are effective at dissolving the anthraquinone core.

The Influence of Methyl Substitution

The introduction of two methyl groups at the 1 and 4 positions of the anthraquinone core in this compound is expected to modulate its solubility in several ways:

-

Increased Lipophilicity: The methyl groups are nonpolar and increase the overall lipophilicity of the molecule. This generally leads to decreased solubility in polar solvents like water and potentially increased solubility in nonpolar hydrocarbon solvents.

-

Disruption of Crystal Packing: The methyl groups can disrupt the efficient π-π stacking that is characteristic of the planar anthraquinone molecules in the solid state. This disruption can lower the crystal lattice energy, which may, in turn, increase solubility in some solvents.

-

Steric Effects: The steric bulk of the methyl groups may influence how solvent molecules can approach and solvate the anthraquinone core.

The interplay of these factors means that the effect of methylation on solubility is not always straightforward and can be solvent-dependent. While an increase in lipophilicity is the most intuitive consequence, the potential for disrupted crystal packing can lead to unexpected increases in solubility in certain organic solvents.

Predictive Approaches to Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in three-dimensional "Hansen space" defined by these three parameters.[4] The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between the HSP of a solute and a solvent is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of good solubility. While the exact HSP for this compound are not published, they can be estimated using group contribution methods available in specialized software or by using the values for the parent anthraquinone as a starting point and adjusting for the methyl groups.

The following table provides the Hansen Solubility Parameters for a range of common organic solvents to aid in preliminary solvent screening.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[5][6]

By comparing the estimated HSP of this compound to the values in this table, researchers can make an informed initial selection of solvents for experimental testing.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a liquid is the Isothermal Saturation Method , often referred to as the shake-flask method.[7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Isothermal Saturation (Shake-Flask) Protocol

This protocol outlines a self-validating system for the accurate determination of solubility.

Step 1: Material Preparation

-

Ensure the this compound is of high purity. Characterize the solid before and after the experiment (e.g., by melting point, HPLC, or spectroscopy) to confirm no degradation or phase change has occurred.

-

Use high-purity (e.g., HPLC grade) solvents.

Step 2: Sample Preparation

-

Add an excess amount of solid this compound to a series of sealed vials or flasks, each containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

Step 3: Equilibration

-

Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can take several hours to days. To validate that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

Step 4: Phase Separation

-

Once equilibrium is reached, it is critical to separate the saturated solution from the undissolved solid without altering the temperature or composition. This can be achieved by:

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) that has been pre-warmed to the experimental temperature to prevent precipitation.

-

Centrifugation: Centrifuge the samples at the experimental temperature and carefully pipette the supernatant.

-

Step 5: Quantification

-

Accurately dilute a known volume or mass of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using one of the methods described below.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal saturation method.

Analytical Techniques for Quantification

This is a straightforward method for determining solubility.[8][9][10]

-

Protocol:

-

Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).

-

Pipette a precise volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the container with the solid residue to a constant weight in a vacuum oven at a temperature below the melting point of this compound.

-

The final weight of the container with the residue minus the initial weight of the empty container gives the mass of the dissolved solute.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range.[11][12]

-

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analyze the Sample: Measure the absorbance of the appropriately diluted saturated solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[2][13][14]

-

Protocol:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is often a good starting point for anthraquinone derivatives.[2] Detection can be done using a UV detector set at a wavelength where the compound absorbs strongly.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject a fixed volume of each standard into the HPLC and plot the peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject a fixed volume of the appropriately diluted saturated solution into the HPLC.

-

Calculate Concentration: Determine the peak area for this compound in the sample chromatogram and use the calibration curve to calculate its concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

Data Presentation

For systematic and comparative analysis, it is recommended to present the experimentally determined solubility data in a structured table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| [e.g., Acetone] | |||

| [e.g., Chloroform] | |||

| [e.g., Ethanol] | |||

| [e.g., Ethyl Acetate] | |||

| [e.g., n-Hexane] | |||

| [e.g., Toluene] | |||

| ... (other solvents) |

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides a comprehensive pathway for researchers to understand, predict, and accurately measure this critical physicochemical property. By leveraging the known solubility of the parent anthraquinone scaffold, applying predictive tools like Hansen Solubility Parameters, and meticulously following the detailed isothermal saturation protocol, researchers can generate the reliable data necessary for advancing their work in drug development, organic synthesis, and materials science. The self-validating nature of the described experimental workflow ensures a high degree of scientific integrity and provides a solid foundation for subsequent applications.

References

- 1. Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. kinampark.com [kinampark.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethylanthraquinone, a significant member of the anthraquinone family. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, detailed synthetic methodologies, thorough spectroscopic characterization, and a discussion of its current and potential applications. By integrating established chemical principles with contemporary research insights, this guide serves as an authoritative resource for understanding and utilizing this versatile molecule.

Introduction: The Anthraquinone Scaffold and the Significance of this compound

Anthraquinones are a class of aromatic organic compounds based on the anthracene core with two ketone groups at positions 9 and 10.[1] This fundamental structure is the chromophore responsible for the vibrant colors of many natural and synthetic dyes, which have been utilized for millennia.[2][3] Natural anthraquinone dyes are found in plants and insects, with alizarin from the madder plant being a historically significant example.[2][3] The advent of synthetic organic chemistry in the late 19th century led to the industrial production of a vast array of anthraquinone derivatives, which have become the second-largest class of synthetic dyes after azo compounds.[1]

Beyond their role as colorants, the rigid, planar, and electron-deficient nature of the anthraquinone core has made it a privileged scaffold in medicinal chemistry and materials science. Many anthraquinone derivatives exhibit potent biological activities, including anticancer and antimicrobial properties.[4] In materials science, their unique electronic and photochemical properties are being explored for applications in organic electronics and photovoltaics.[5]

This compound (Figure 1), with the chemical formula C₁₆H₁₂O₂, is a notable derivative characterized by two methyl groups at the 1 and 4 positions of the anthraquinone skeleton.[2] These methyl substituents significantly influence its solubility, reactivity, and biological interactions, distinguishing it from the parent anthraquinone molecule. This guide will provide an in-depth exploration of this specific compound, from its historical roots to its modern applications.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent from the historical literature, its synthesis and study are intrinsically linked to the flourishing of coal tar chemistry and the development of synthetic dyes in the late 19th and early 20th centuries. The elucidation of the structure of anthracene by Graebe and Liebermann in 1868, and their subsequent synthesis of alizarin from anthracene, laid the groundwork for the exploration of a vast number of anthraquinone derivatives.

The development of the Friedel-Crafts reaction in 1877 provided a powerful new tool for the synthesis of aromatic ketones, including the precursors to anthraquinones. It is highly probable that this compound was first synthesized during this era of intense investigation into the reactions of aromatic hydrocarbons and their derivatives, likely through the Friedel-Crafts acylation of p-xylene with phthalic anhydride. Early publications in journals such as Berichte der deutschen chemischen Gesellschaft documented the synthesis of numerous substituted anthraquinones, and it is within this body of work that the initial preparation of the 1,4-dimethyl derivative would have occurred.

Synthetic Methodologies

The synthesis of this compound can be achieved through several key organic reactions. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Friedel-Crafts Acylation

The traditional and most direct approach to the anthraquinone core is the Friedel-Crafts acylation. For this compound, this involves the reaction of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The reaction proceeds in two main stages: the initial acylation of p-xylene to form 2-(2,5-dimethylbenzoyl)benzoic acid, followed by an intramolecular cyclization and dehydration to yield the final product.

Reaction Pathway:

References

- 1. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Spectral investigations on 1,4-dimethylamino anthraquinone under laser excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. brainly.com [brainly.com]

An Inquiry into the Natural Provenance of 1,4-Dimethylanthraquinone: Sources, Analogs, and Biosynthetic Logic

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive investigation into the natural sources and occurrence of 1,4-Dimethylanthraquinone. Contrary to initial assumptions, a thorough review of scientific literature reveals a notable absence of this specific isomer as a naturally occurring product. This guide pivots to address this critical finding by exploring structurally related, naturally occurring methylated anthraquinones, their diverse biological origins, and the biosynthetic pathways that govern their formation. We delve into the enzymatic logic that explains the prevalence of certain substitution patterns over others, offer a detailed protocol for the isolation of a representative analog from a fungal source, and briefly discuss the known chemical synthesis of this compound. This document serves as a critical resource for researchers, scientists, and drug development professionals by providing a nuanced understanding of anthraquinone biosynthesis and the distribution of its methylated derivatives in nature.

The Anthraquinone Scaffold: A Privileged Structure in Nature

Anthraquinones are a large and structurally diverse class of aromatic compounds based on the 9,10-anthracenedione core.[1][2] These tricyclic molecules are prolific secondary metabolites found across numerous biological taxa, including plants, fungi, lichens, and insects.[3][4][5] Their vibrant colors have led to their historical use as dyes, while their diverse biological activities—ranging from laxative and anti-inflammatory to antimicrobial and cytotoxic—make them a subject of intense interest in pharmacology and drug discovery.[2][6]

The biological activity and physical properties of anthraquinones are dictated by the nature and position of various substituents on the core structure, most commonly hydroxyl, methyl, and methoxy groups.[7] This guide focuses specifically on the natural occurrence of This compound , a molecule whose substitution pattern presents a curious case in the study of natural products.

The Question of Natural Occurrence: A Conspicuous Absence

A comprehensive search of chemical databases and scientific literature reveals that This compound is not a known naturally occurring compound . Resources such as PubChem list its chemical properties and identifiers but provide no link to natural sources.[8] Furthermore, specialized databases for flavor and fragrance compounds explicitly state it is "not found in nature".[9] The existing scientific literature predominantly describes its chemical synthesis, typically via a Diels-Alder reaction, which strongly suggests its origin is synthetic rather than biological.[10]

This finding is significant for natural product researchers. It implies that the specific enzymatic machinery required to produce the 1,4-dimethyl substitution pattern on an anthraquinone core is either extremely rare or does not exist in the organisms studied to date. Understanding why this might be the case requires an examination of the established biosynthetic pathways for naturally occurring anthraquinone analogs.

Natural Analogs: The Widespread Methylated Anthraquinones

While this compound appears to be absent from nature's pharmacopeia, other methylated anthraquinones are abundant. These compounds serve as crucial points of reference. They are generally formed through two primary biosynthetic routes: the polyketide pathway, prevalent in fungi and lichens, and the shikimate pathway, found in higher plants.[3][5][11]

Table 1: Prominent Naturally Occurring Methylated Anthraquinones and Their Sources

| Compound Name | Structure | Key Substituents | Representative Natural Source(s) | Biosynthetic Pathway |

| Emodin | 1,6,8-Trihydroxy-3-methyl | -OH, -CH₃ | Aspergillus, Penicillium, Eurotium spp. (Fungi); Rumex, Rheum spp. (Plants) | Polyketide |

| Physcion | Emodin-8-methyl ether | -OH, -OCH₃, -CH₃ | Marine-derived fungi (Aspergillus, Eurotium), Lichens (Caloplaca spp.) | Polyketide |

| Chrysophanol | 1,8-Dihydroxy-3-methyl | -OH, -CH₃ | Fungi, Lichens, Rheum spp. (Rhubarb) | Polyketide |

| Catenarin | 1,4,6,8-Tetrahydroxy-3-methyl | -OH, -CH₃ | Aspergillus, Eurotium spp. (Fungi) | Polyketide |

| 1-Hydroxy-4-methylanthraquinone | 1-Hydroxy-4-methyl | -OH, -CH₃ | Ceratotheca triloba (Plant) | Not specified, likely polyketide |

These examples show that methylation, particularly at the C-3 position, is a common biosynthetic modification. The prevalence of these analogs underscores that nature possesses the tools (i.e., methyltransferase enzymes) to modify the anthraquinone core, making the absence of the 1,4-dimethyl isomer particularly intriguing.

The Logic of Biosynthesis: Polyketide vs. Shikimate Pathways

The distribution of substituents on the anthraquinone ring is not random; it is a direct consequence of the underlying biosynthetic pathway.

The Polyketide Pathway

This is the primary route for anthraquinone synthesis in fungi and lichens.[3][7] The process is initiated by a large, multi-domain enzyme called a polyketide synthase (PKS).

-

Mechanism: The PKS enzyme catalyzes the sequential condensation of acetyl-CoA with several malonyl-CoA units to build a linear poly-β-keto chain. This chain then undergoes a series of intramolecular aldol condensations and cyclizations, followed by aromatization, to form the tricyclic anthraquinone scaffold.

-

Causality of Substitution: The "programming" of the PKS enzyme dictates the initial folding pattern of the polyketide chain. This folding predetermines the positions of the hydroxyl groups that arise from the original keto groups. Subsequent tailoring enzymes, such as O-methyltransferases (OMTs) and hydroxylases, modify this initial scaffold. For many fungal anthraquinones like emodin, the methyl group at C-3 originates directly from the starter acetyl-CoA unit, explaining its common placement.

Diagram 1: Fungal Polyketide Pathway for Anthraquinone Biosynthesis

A simplified diagram illustrating the key steps from acetyl-CoA to a common anthraquinone precursor like emodin.

Caption: Fungal biosynthesis of emodin-type anthraquinones via the polyketide pathway.

The Shikimate Pathway

In higher plants, particularly in the Rubiaceae family (e.g., madder root), a different pathway produces alizarin-type anthraquinones.[5][11][13]

-

Mechanism: This pathway merges intermediates from two distinct routes. Rings A and B of the anthraquinone core are derived from chorismate via the o-succinylbenzoic acid (OSB) route. Ring C is formed from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are products of the MEP pathway.[11][13] A key step involves the prenylation of a naphthoate intermediate, followed by cyclization and aromatization.

-

Causality of Substitution: This pathway typically results in substitution on the shikimate-derived rings (A and B), as seen in alizarin (1,2-dihydroxyanthraquinone). Methyl groups are not typically incorporated into the core structure via this route, though prenyl side chains can be.

The absence of this compound in nature suggests that neither the polyketide pathway's inherent folding and methylation patterns nor the shikimate pathway's assembly logic favor this specific substitution. It would likely require a unique PKS or a set of highly specific tailoring enzymes not yet discovered.

Experimental Protocol: Isolation of Methylated Anthraquinones from a Fungal Source

For researchers aiming to study methylated anthraquinones, isolating them from a known producing organism is a fundamental skill. The following protocol provides a robust, self-validating workflow for extracting and purifying anthraquinones (e.g., physcion, emodin) from a marine-derived fungus like Aspergillus or Eurotium.

Step-by-Step Methodology

1. Fungal Cultivation and Extraction:

- Rationale: To generate sufficient biomass and induce secondary metabolite production.

- Procedure:

- Inoculate a suitable fungal strain (e.g., Eurotium cristatum) into 10 x 1L Erlenmeyer flasks, each containing 300 mL of potato dextrose broth (PDB).

- Incubate the flasks at 28°C for 14-21 days under static conditions to maximize secondary metabolite accumulation.

- After incubation, separate the mycelia from the broth by filtration through cheesecloth.

- Combine the filtrate (broth) and extract three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. The color of the organic layer (often yellow to red) indicates the presence of pigments.

- Dry the mycelia, grind to a powder, and exhaustively extract with methanol (MeOH) at room temperature for 48 hours.

- Filter the methanolic extract and evaporate the solvent in vacuo. Partition the resulting residue between EtOAc and water.

- Combine all EtOAc extracts and evaporate the solvent using a rotary evaporator to yield the crude extract.

2. Chromatographic Purification:

- Rationale: To separate the complex mixture of metabolites and isolate the target anthraquinones.

- Procedure:

- Silica Gel Column Chromatography:

- Adsorb the crude extract onto a small amount of silica gel.

- Load the dried material onto a silica gel column (e.g., 200-300 mesh).

- Elute the column with a step gradient of increasing polarity, starting with n-hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), and finally pure EtOAc.

- Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC).

- TLC Analysis:

- Spot the collected fractions onto a silica gel TLC plate.

- Develop the plate in a suitable solvent system (e.g., hexane:EtOAc, 7:3 v/v).

- Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a 10% sulfuric acid solution followed by heating. Anthraquinones often appear as colored spots (yellow, orange, or pink).

- Combine fractions with similar TLC profiles.

- Preparative HPLC (if necessary):

- For final purification, subject the semi-pure fractions to reverse-phase preparative HPLC (e.g., C18 column).

- Elute with a gradient of acetonitrile in water. Monitor the eluent with a UV-Vis detector.

3. Structural Characterization:

- Rationale: To confirm the identity of the isolated compounds.

- Procedure:

- Mass Spectrometry (MS): Determine the molecular weight and elemental formula.

- NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the complete chemical structure and confirm substituent positions.

Diagram 2: Experimental Workflow for Anthraquinone Isolation

This diagram outlines the logical flow from fungal culture to pure compound.

Caption: Workflow for the isolation and identification of natural anthraquinones.

Conclusion and Future Directions

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marine Anthraquinones: Pharmacological and Toxicological Issues [mdpi.com]

- 7. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. biorxiv.org [biorxiv.org]

A Spectroscopic Guide to 1,4-Dimethylanthraquinone: An In-depth Technical Analysis

Abstract: 1,4-Dimethylanthraquinone is a key derivative of the anthraquinone family, a class of compounds widely utilized as dyes, pigments, and possessing significant pharmacological potential. A precise and comprehensive structural and electronic characterization is paramount for its application in materials science and drug development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We present validated data, detailed interpretations grounded in chemical principles, and robust, field-proven experimental protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₁₆H₁₂O₂) is an aromatic ketone built upon a 9,10-anthraquinone core with two methyl groups substituted on the C1 and C4 positions of one of the terminal aromatic rings. This substitution pattern breaks the symmetry of the parent anthraquinone molecule, influencing its electronic environment and, consequently, its spectroscopic signatures.

The primary objective of this guide is to correlate the specific structural features of this compound with its observed spectroscopic data. Understanding these correlations is essential for quality control, structural confirmation, and predicting the molecule's behavior in various chemical environments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the molecule's symmetry, the 16 carbon atoms give rise to 9 distinct signals. The data presented was acquired in deuterated chloroform (CDCl₃).[1]

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment (See Structure) | Rationale for Assignment |

|---|---|---|

| 183.5 | C9, C10 | Characteristic downfield shift for quinone carbonyl carbons.[2][3] |

| 141.2 | C1, C4 | Quaternary carbons attached to methyl groups, deshielded by the adjacent carbonyls. |

| 134.4 | C4a, C5a | Quaternary carbons at the ring junctions. |

| 133.5 | C6, C7 | Aromatic CH carbons on the unsubstituted ring. |

| 132.8 | C9a, C10a | Quaternary carbons at the central ring junctions. |

| 126.8 | C5, C8 | Aromatic CH carbons on the unsubstituted ring. |

| 126.5 | C2, C3 | Aromatic CH carbons on the substituted ring. |

| 16.4 | C1-CH₃, C4-CH₃ | Typical chemical shift for methyl groups attached to an aromatic ring. |

Data sourced from SpectraBase.[1]

Expertise & Interpretation: The two carbonyl carbons (C9, C10) are the most deshielded, appearing at 183.5 ppm, which is typical for doubly-conjugated keto groups.[2] The four quaternary carbons attached to oxygen or other aromatic rings (C1, C4, C4a, C5a, C9a, C10a) are found in the 132-142 ppm range. The six aromatic methine carbons (CH) appear between 126 and 134 ppm. Finally, the high-field signal at 16.4 ppm is unequivocally assigned to the two equivalent methyl group carbons. The number of signals (9) perfectly matches the molecular symmetry.

¹H NMR Analysis

The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms.

Table 2: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Structure) | Rationale for Assignment |

|---|---|---|---|---|

| 8.10 - 8.20 | Multiplet | 2H | H5, H8 | Protons ortho to the carbonyl groups are most deshielded. |

| 7.65 - 7.75 | Multiplet | 2H | H6, H7 | Protons meta to the carbonyl groups. |

| 7.45 | Singlet | 2H | H2, H3 | Aromatic protons on the substituted ring appear as a singlet due to similar chemical environments. |

| 2.70 | Singlet | 6H | C1-CH₃, C4-CH₃ | Methyl protons attached to the aromatic ring. |

Note: Specific ¹H NMR data for this compound is sparse in readily available databases; these are typical and expected values based on the analysis of similar anthraquinone structures.[4][5][6]

Expertise & Interpretation: The aromatic region (7.0-8.5 ppm) shows two distinct sets of signals. The multiplet structures for H5/H8 and H6/H7 are characteristic of an ortho-disubstituted benzene ring. The singlet at 7.45 ppm for H2 and H3 arises because they are chemically equivalent. The most upfield signal at 2.70 ppm is a sharp singlet integrating to 6 protons, characteristic of the two equivalent methyl groups.

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data for anthraquinone derivatives.[7][8]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity (>95%) this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, non-interfering residual peak.[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrumentation and Measurement (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak shape.

-

For ¹H NMR: Acquire data using a standard single-pulse sequence. Use a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR: Acquire data using a standard proton-decoupled pulse sequence. Use a spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual CHCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

Vibrational Band Analysis

The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl and aromatic functionalities.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3060 | Medium-Weak | Aromatic C-H Stretch |

| ~2925 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |

| ~1670 | Strong, Sharp | C=O Stretch (Quinone Carbonyl) |

| ~1590 | Strong | C=C Stretch (Aromatic Ring) |

| ~1320 | Strong | C-H Bending (Methyl) |

| ~1280 | Strong | C-C Stretch |

| ~700-900 | Medium-Strong | C-H Out-of-plane Bending (Aromatic) |

Note: Wavenumbers are approximate and based on typical values for anthraquinones and substituted aromatics.[10][11]

Expertise & Interpretation: The most prominent peak in the spectrum is the intense, sharp absorption at ~1670 cm⁻¹. This band is diagnostic for the C=O stretching vibration of the conjugated quinone system.[12] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the core structure. The strong band at ~1590 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings. The region between 700-900 cm⁻¹ contains bands related to the aromatic C-H out-of-plane bending, which can be diagnostic of the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a robust and widely used technique for acquiring high-quality IR spectra of solid samples.[13][14] The primary rationale is to disperse the solid analyte in an IR-transparent matrix to minimize light scattering.

-

Material Preparation:

-

Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. This step is critical to remove water, which has strong IR absorption bands that can obscure the sample spectrum.[14]

-

Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry.

-

-

Sample Preparation:

-

Place ~1-2 mg of this compound into the agate mortar.

-

Grind the sample into a very fine powder. This reduces particle size to minimize scattering (the Christiansen effect).

-

Add ~100-150 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the atmosphere.[15][16]

-

-

Pellet Formation:

-

Transfer the homogenous powder mixture into the collar of a 13 mm pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually to approximately 8-10 metric tons.[17]

-

Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[14]

-

Carefully release the pressure and disassemble the die to retrieve the translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (typically of the empty sample compartment or a pure KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum is highly sensitive to the extent of conjugation and the nature of substituents.[7]

Electronic Transition Analysis

Anthraquinones typically exhibit multiple absorption bands corresponding to different electronic transitions.[18]

Table 4: UV-Vis Absorption Data for this compound in Chloroform

| λmax (nm) | Molar Absorptivity (ε) | Transition Type (Assignment) |

|---|---|---|

| ~250 | High | π → π* |

| ~275 | Medium | π → π* |

| ~330 | Medium | π → π* |

| ~410 | Low | n → π* |

Note: Exact λmax and ε values can vary with solvent. Data is representative for anthraquinone systems.[18][19]